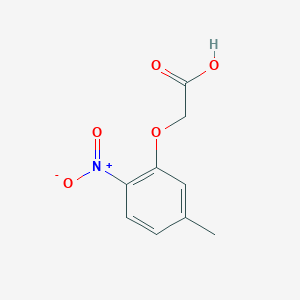![molecular formula C5H3IN4 B15313297 7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)
7-Iodoimidazo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features an imidazo[2,1-f][1,2,4]triazine core with an iodine atom at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole derivatives, chloramine, and formamidine acetate. The reaction is carried out in the presence of a catalyst such as copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) to facilitate the cyclization and subsequent iodination .
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and safety. The synthesis involves a two-vessel-operated process where the starting materials are reacted under controlled conditions to ensure high purity and yield. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and other strong bases are commonly used.
Oxidation: Metal-free oxidation and photocatalysis strategies are employed.
Coupling: Transition metal catalysts like palladium are often used.
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
7-Iodoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for antiviral and anticancer therapies.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolo[2,1-f][1,2,4]triazines: These are structurally related but have different biological activities and applications.
Uniqueness: 7-Iodoimidazo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C5H3IN4 |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
7-iodoimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H |
InChI Key |
ASTAMJISISBBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C=NC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


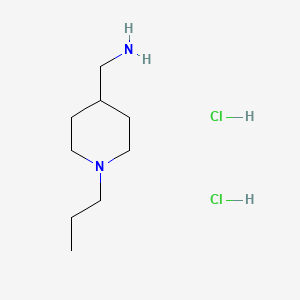

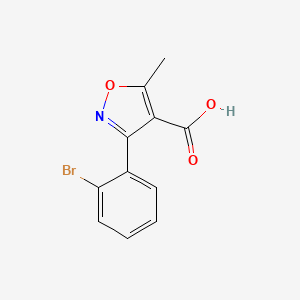
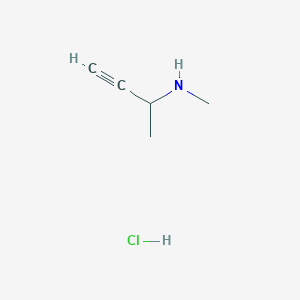
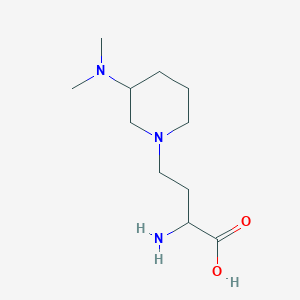
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)

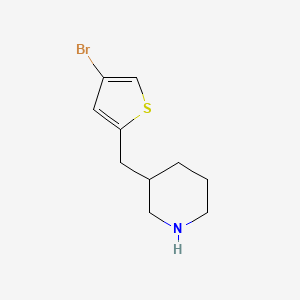
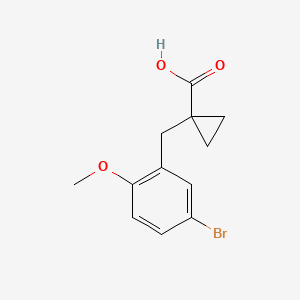
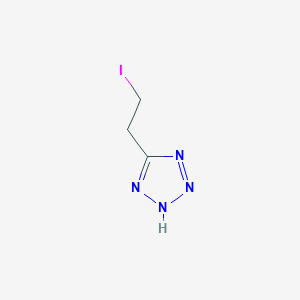

![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)

